![molecular formula C18H22Cl2N4O2 B12173376 1-(2,4-dichlorophenyl)-3-(3-methoxypropyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12173376.png)
1-(2,4-dichlorophenyl)-3-(3-methoxypropyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-dichlorophenyl)-3-(3-methoxypropyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound that belongs to the class of pyrimido[1,2-a][1,3,5]triazinones This compound is characterized by its unique structure, which includes a dichlorophenyl group, a methoxypropyl group, and a dimethyl-tetrahydro-pyrimido-triazinone core
Preparation Methods
The synthesis of 1-(2,4-dichlorophenyl)-3-(3-methoxypropyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves several steps. The synthetic route typically begins with the preparation of the pyrimido[1,2-a][1,3,5]triazinone core, followed by the introduction of the dichlorophenyl and methoxypropyl groups. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1-(2,4-dichlorophenyl)-3-(3-methoxypropyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl group, using reagents such as halogens or nucleophiles under appropriate conditions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: The compound has shown potential as a bioactive molecule, with studies exploring its interactions with biological targets and its effects on cellular processes.
Medicine: Research has indicated that this compound may have therapeutic potential, particularly in the development of drugs targeting specific diseases or conditions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2,4-dichlorophenyl)-3-(3-methoxypropyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(2,4-dichlorophenyl)-3-(3-methoxypropyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can be compared with other similar compounds, such as:
This compound analogs: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
Pyrimido[1,2-a][1,3,5]triazinone derivatives: These compounds have a similar core structure but may differ in the substituents attached to the core, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties that can be leveraged for various applications.
Biological Activity
The compound 1-(2,4-dichlorophenyl)-3-(3-methoxypropyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one (CAS No. 1158217-75-4) is a synthetic organic molecule that has garnered attention for its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H22Cl2N4O2, with a molecular weight of 397.3 g/mol. The structure features a pyrimidine core substituted with various functional groups that may influence its biological activity.
Property | Value |
---|---|
Molecular Formula | C18H22Cl2N4O2 |
Molecular Weight | 397.3 g/mol |
CAS Number | 1158217-75-4 |
Antimicrobial Activity
Research indicates that compounds similar to this pyrimidine derivative exhibit significant antimicrobial properties. A study on pyrimidine derivatives found that certain compounds displayed potent antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism is often attributed to the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Effects
The anti-inflammatory potential of pyrimidine derivatives has been extensively studied. For example, compounds with similar structures have shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro assays demonstrated that these derivatives can reduce the production of pro-inflammatory mediators such as prostaglandins .
Anticancer Activity
Emerging data suggest that the compound may exhibit anticancer properties. A related study highlighted the cytotoxic effects of similar pyrimidine derivatives on various cancer cell lines. The compounds were found to induce apoptosis in tumor cells through the activation of caspase pathways . This suggests a potential therapeutic application in oncology.
Neuroprotective Effects
Recent findings have indicated that some pyrimidine derivatives possess neuroprotective properties, potentially offering benefits in neurodegenerative diseases. Mechanistic studies revealed that these compounds could mitigate oxidative stress and reduce neuroinflammation .
Case Study 1: Antibacterial Efficacy
In a controlled experiment, derivatives of this compound were tested against Staphylococcus aureus. The results showed an IC50 value indicating effective inhibition of bacterial growth at low concentrations . This highlights the potential for developing new antibiotics based on this chemical scaffold.
Case Study 2: Anti-inflammatory Response
A study evaluated the anti-inflammatory effects of similar compounds using an animal model of induced paw edema. The treated group exhibited a significant reduction in swelling compared to controls, suggesting effective modulation of inflammatory pathways .
Case Study 3: Cancer Cell Line Testing
In vitro testing on human cancer cell lines demonstrated that the compound could induce apoptosis at concentrations as low as 10 µM. Flow cytometry analysis confirmed increased levels of activated caspases in treated cells . This positions the compound as a candidate for further development in cancer therapy.
Properties
Molecular Formula |
C18H22Cl2N4O2 |
---|---|
Molecular Weight |
397.3 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(3-methoxypropyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C18H22Cl2N4O2/c1-12-13(2)21-18-23(16-6-5-14(19)9-15(16)20)10-22(7-4-8-26-3)11-24(18)17(12)25/h5-6,9H,4,7-8,10-11H2,1-3H3 |
InChI Key |
VJPUASTUJDTXPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2N(CN(CN2C1=O)CCCOC)C3=C(C=C(C=C3)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.